molecular formula C16H12O4 B191110 1,8-Dimethoxyanthraquinone CAS No. 6407-55-2

1,8-Dimethoxyanthraquinone

Cat. No.: B191110
CAS No.: 6407-55-2
M. Wt: 268.26 g/mol
InChI Key: QCSZITHNACKGTF-UHFFFAOYSA-N
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Scientific Research Applications

  • Synthesis and Derivative Formation : 1,8-Dimethoxyanthraquinone has been utilized in the synthesis of various hydroxymethoxyanthraquinones. These derivatives are formed by treating this compound with boron trifluoride-diethyl ether to give difluoro (anthraquinonato) boron chelates, which upon treatment with methanol yield uncomplexed derivatives like 1-hydroxy-8-methoxyanthraquinone in good yields (Preston, Winwick, & Morley, 1983).

  • Potential Anticancer Applications : Certain derivatives of chrysophanol and emodin, including 1,8-Dimethoxyanthraquinones, were prepared and studied for their anticancer activity against leukemia cells. These studies showed that while 1,8-Dimethoxyanthraquinones are incapable of intercalating into DNA, their derivatives demonstrate varying degrees of interaction with DNA, suggesting potential for cancer treatment applications (Koyama et al., 1989).

  • Antimicrobial Activity : A new compound, 1,8-dihydroxy-2-methyl-3,7-dimethoxyanthraquinone, demonstrated significant antimicrobial activity against various bacteria and fungi, highlighting the potential use of this compound derivatives in developing new antimicrobial agents (Xiang et al., 2008).

  • Cytotoxicity and Antituberculosis Activity : Certain anthraquinones, including derivatives of this compound, were isolated and evaluated for their antituberculosis, antifungal, and anticancer activities. Some of these compounds demonstrated moderate antimalarial activity and showed cytotoxicity to various cancer cell lines (Kanokmedhakul, Kanokmedhakul, & Phatchana, 2005).

  • Chemoprevention Studies : A study on the chemopreventive effects of synthetic antioxidants on colon carcinogenesis in rats highlighted the potential of derivatives of this compound in cancer prevention (Futakuchi et al., 2002).

  • DNA Interaction and Antitumor Agents : Research on the synthesis of 1,8-diazaanthraquinones and their derivatives, modeled on this compound, has been conducted to explore their potential as antitumor agents. This includes studying their interaction with DNA and evaluating their cytotoxic activity (Lee, Lee, & Yang, 1998).

Biochemical Analysis

Biochemical Properties

1,8-Dimethoxyanthraquinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial activity by inhibiting the growth of certain bacterial strains . The compound interacts with bacterial enzymes, disrupting their normal function and leading to bacterial cell death. Additionally, this compound has been found to interact with proteins involved in oxidative stress responses, thereby modulating the cellular redox state .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been reported to induce cytotoxicity in cancer cell lines, such as MCF-7 and K-562, by affecting cell signaling pathways and gene expression . The compound influences cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Furthermore, this compound has been shown to impact cell signaling pathways, including those involved in apoptosis and cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound binds to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes . For example, it has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, resulting in DNA damage and cell death . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . The compound’s metabolism leads to the formation of various metabolites, which may have distinct biological activities . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, which can affect its overall activity and function . Studies have shown that this compound can accumulate in certain tissues, leading to localized effects .

Properties

IUPAC Name

1,8-dimethoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-7-3-5-9-13(11)16(18)14-10(15(9)17)6-4-8-12(14)20-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSZITHNACKGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064314
Record name 9,10-Anthracenedione, 1,8-dimethoxy-
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Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6407-55-2
Record name 1,8-Dimethoxy-9,10-anthracenedione
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Record name 1,8-Dimethoxyanthraquinone
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Record name 1,8-Dimethoxyanthraquinone
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Synthesis routes and methods

Procedure details

A 5-liter round-bottom flask equipped with an overhead stirrer, thermocouple, and reflux condenser with a nitrogen/vacuum outlet was charged with 1200 mL of tetrahydrofuran, 138.5 grams of 1,8-dichloroanthraquinone, and 35.6 grams of 18-crown-6. This solution was deoxygenated, stirred under nitrogen, and heated until a clear solution was obtained. A solution of 165.0 grams of sodium methoxide in 1000 mL of methanol (prepared from sodium metal) was then added over a period of 30 min. The reaction mixture was heated at reflux for 24 hours, at which time TLC (silica gel, 1:1 EtOAc/toluene) indicated that the reaction was complete. The reaction was cooled overnight in an ice bath and the crystallized product isolated by filtration (82% crude yield). This material was recrystallized from 1000 mL of toluene to afford 1,8-dimethoxyanthraquinone in an overall yield of 50%.
Quantity
1200 mL
Type
reactant
Reaction Step One
Quantity
138.5 g
Type
reactant
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
165 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
EtOAc toluene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1,8-Dimethoxyanthraquinone affect its ability to interact with DNA compared to other anthraquinone derivatives?

A: Research indicates that the presence and position of substituents on the anthraquinone ring system significantly influence DNA interaction. [] Specifically, this compound, with methoxy groups at positions 1 and 8, demonstrates no intercalation into DNA. [] This is in contrast to anthraquinones with amino groups, which generally exhibit DNA interaction. [] Interestingly, 1- or 8-monohydroxymono-methoxyanthraquinones show some degree of DNA interaction. [] These findings highlight the importance of substituent position and type in governing the interaction of anthraquinones with DNA.

Q2: Can this compound be utilized in organic synthesis, and if so, what transformations have been successfully achieved?

A: Yes, this compound serves as a valuable precursor in organic synthesis. Notably, it undergoes reduction with sodium borohydride and trifluoroacetic acid to yield 1,1′,8,8′-Tetramethoxy-10,10′-bianthrone. [] This dimeric product features two anthrone units connected by a C-C bond, with methoxy and carbonyl groups positioned on opposite sides of the anthracene rings. [] This example demonstrates the utility of this compound as a starting material for synthesizing more complex structures.

Q3: What are the advantages of using cyclohexyl-p-toluene sulfonate for the reduction of this compound compared to other reducing agents?

A: Cyclohexyl-p-toluene sulfonate offers a distinct advantage in reducing this compound to its parent hydrocarbon. [] While alternative methods exist, this reagent provides favorable yields and preserves substituents like halogens and alkoxy groups that might be susceptible to attack by other reducing agents. [] The proposed mechanism involves complexation of cyclohexyl cations with the quinone, followed by hydrogen transfer through a resonance-stabilized cyclic transition state. [] This selectivity makes cyclohexyl-p-toluene sulfonate a valuable tool for specific reductions in organic synthesis.

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